molecular formula C20H19NO2S B6748880 N-phenyl-N-(2-phenylethyl)benzenesulfonamide

N-phenyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B6748880
M. Wt: 337.4 g/mol
InChI Key: WAGZQZORBRZHQQ-UHFFFAOYSA-N
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Description

N-phenyl-N-(2-phenylethyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5SO2Cl+C6H5CH2CH2NH2C6H5SO2N(C6H5)(CH2CH2C6H5)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_6\text{H}_5)(\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5) + \text{HCl} C6​H5​SO2​Cl+C6​H5​CH2​CH2​NH2​→C6​H5​SO2​N(C6​H5​)(CH2​CH2​C6​H5​)+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-phenyl-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. The phenylethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

  • N-phenylbenzenesulfonamide
  • N-(2-phenylethyl)benzenesulfonamide
  • N-phenyl-N-(2-phenylethyl)acetamide

Comparison: N-phenyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of both a phenyl and a phenylethyl group attached to the sulfonamide moiety This structural feature can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds

Properties

IUPAC Name

N-phenyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c22-24(23,20-14-8-3-9-15-20)21(19-12-6-2-7-13-19)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGZQZORBRZHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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